![molecular formula C22H23ClN4O2S B2419775 N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215807-36-5](/img/structure/B2419775.png)
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
Benzothiazole derivatives have been synthesized and studied for their anti-inflammatory properties . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and various synthetic pathways .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were determined by their C, H and N analysis .
Scientific Research Applications
Antitumor Properties
New derivatives of N-(benzo[d]thiazol-2-yl) have shown promise in the search for new anticancer agents. A study synthesized novel compounds and evaluated their antitumor properties, demonstrating potential in cancer treatment (Horishny et al., 2020).
Psychotropic and Antimicrobial Activities
Compounds with N-(benzo[d]thiazol-2-yl) structures have been found to exhibit significant psychotropic, anti-inflammatory, and cytotoxic effects. Their antimicrobial action, especially against certain pathogenic strains, highlights their potential in treating a variety of infections (Zablotskaya et al., 2013).
Anti-inflammatory Activity
Research has shown that some derivatives of N-(benzo[d]thiazol-2-yl) demonstrate anti-inflammatory activity. This suggests their potential as nonsteroidal anti-inflammatory drugs, with certain compounds also showing no adverse effects on myocardial function (Lynch et al., 2006).
Antiulcer and Gastric Protective Effects
Studies have indicated that N-(benzo[d]thiazol-2-yl) derivatives can have a strong inhibitory behavior on gastric ulcers and potentially reduce gastric acid secretion. This points towards their use in treating various gastrointestinal disorders (Inoue et al., 1994).
Molecular Structure and Drug Formulation
Research on the molecular structure of N-(benzo[d]thiazol-2-yl) derivatives has provided insights into their conformational features and stability, crucial for drug formulation and development (Remko et al., 2010).
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S.ClH/c23-16-17-6-8-18(9-7-17)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-19-4-1-2-5-20(19)29-22;/h1-2,4-9H,3,10-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUNFBSXUNNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride |
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